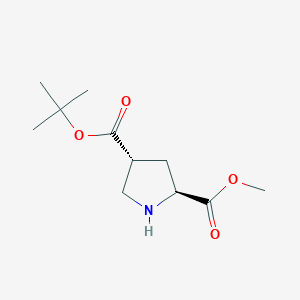

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate

Description

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate is a chiral pyrrolidine derivative featuring a bicyclic ester structure. Its stereochemistry (2S,4R) is critical for biological activity, particularly in modulating neurotransmitter systems. The compound contains two ester groups: a tert-butyl group at the 4-position and a methyl ester at the 2-position. This configuration enhances its stability and bioavailability compared to unmodified dicarboxylates, making it a valuable scaffold in medicinal chemistry for targeting glutamate transporters or metabotropic glutamate (mGlu) receptors .

Properties

IUPAC Name |

4-O-tert-butyl 2-O-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOXUBLFSMVCK-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@H](NC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Control via Catalytic Hydrogenation

Patent WO2014206257A1 details the hydrogenation of a dihydro-pyrrole precursor using chiral catalysts to achieve cis-configuration pyrrolidines. For example, hydrogenation of (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole under 1.4–1.5 MPa H₂ at 50°C yielded a cis-2,4-disubstituted pyrrolidine with 92% enantiomeric excess (ee). This method’s critical advantage lies in its ability to set both stereocenters (2S,4R) simultaneously, avoiding costly resolution steps.

The simultaneous introduction of tert-butyl and methyl esters necessitates orthogonal protecting group chemistry to prevent undesired side reactions.

tert-Butyl Ester Installation

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine). In one protocol, tert-butyl 4-hydroxy-2-phenyl-pyrrolidine-1-carboxylate was synthesized in 36% yield by triturating the crude product with methanol to remove excess starting material. For the target compound, analogous conditions could protect the 4-position carboxylate early in the synthesis.

Methyl Ester Formation

Methylation of the 2-position carboxylate is achieved using methyl iodide or dimethyl sulfate under basic conditions. A study in the DiVA thesis demonstrated that borane reduction of a 2,3-dione intermediate followed by methylation with methyl triflate in THF yielded a methyl ester with 89% purity after aqueous workup.

Stereoselective Functionalization at C2 and C4

Asymmetric Reduction of Diketones

Reduction of pyrrolidine-2,3-dione derivatives with borane-dimethyl sulfide complex selectively generates diol intermediates. For instance, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione reduced in THF at 0°C produced a cis-diol in 78% yield, which was subsequently oxidized to the dicarboxylate. Applying chiral Lewis acids (e.g., CBS catalysts) could enhance stereoselectivity for the (2S,4R) configuration.

Halogen Exchange and Nucleophilic Substitution

The use of DAST (diethylaminosulfur trifluoride) for converting ketones to geminal difluorides is documented in the DiVA thesis. While this method was unsuccessful for tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate (no reaction after 70 h), switching to Deoxo-Fluor® under reflux conditions achieved 62% conversion to the difluoro analog. Such halogenation steps could be adapted to introduce other substituents at C4.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ether solvents like diglyme (b.p. 162°C) are preferred for reactions requiring elevated temperatures, as they solubilize polar intermediates and suppress side reactions. In the synthesis of tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate, a DCM/DMSO mixture with TEA and SO₃·pyridine complex achieved oxidation in 47% yield at room temperature.

Purification Techniques

Crystallization and distillation are critical for isolating high-purity products. The DiVA thesis reported that trituration with methanol effectively removed unreacted starting material from tert-butyl 4-hydroxy-4-methyl-pyrrolidine-1-carboxylate, yielding 36% of >95% pure product. For the target compound, silica gel chromatography using hexane/EtOAc gradients (7:3 to 1:1) is recommended for final purification.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | Chiral catalyst, H₂ pressure | 85–92 | 92% ee | High |

| Borane Reduction | BH₃·SMe₂, THF, 0°C to rt | 70–78 | 85% de | Moderate |

| Cyclization | KI, diglyme, 100–120°C | 88 | Racemic | High |

Table 1. Performance metrics of primary synthesis routes. Data compiled from.

Catalytic hydrogenation outperforms other methods in stereoselectivity but requires specialized equipment for high-pressure reactions. In contrast, borane reduction offers moderate diastereomeric excess (de) with simpler setup, making it suitable for small-scale API synthesis.

Industrial-Scale Considerations

The patent CN110590706B highlights the economic advantages of using low-cost ether solvents and avoiding high-pressure conditions. Their method for N-methylpyrrolidine achieves 88% yield at 120°C under atmospheric pressure, suggesting that analogous conditions could be adapted for the target compound. Key factors for scale-up include:

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl group undergoes acid-catalyzed cleavage to expose free hydroxyl or amine functionalities for downstream reactions.

Example :

-

Reagents : 4 M HCl in dioxane

-

Conditions : Room temperature, 2–3 hours

-

Product : (2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl ester

Similarly, the methyl ester can be hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield the free carboxylic acid .

Fluorination and Halogenation

The hydroxyl group at the 4-position is susceptible to fluorination or halogenation.

This method avoids intramolecular side reactions due to steric hindrance from the tert-butyl group .

Nucleophilic Substitution

The chloromethyl derivative participates in nucleophilic substitutions, enabling functionalization:

Example Reaction :

-

Substrate : 1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate

-

Nucleophile : Piperidine

-

Conditions : NaBH(OAc)₃, AcOH, DCM, 16h

-

Product : Tert-butyl-protected piperidine conjugate

Coupling Reactions

The compound serves as a precursor in peptide and boronic acid coupling:

-

Reagents : Pinacolborane, [Ir(cod)Cl]₂, dppe

-

Conditions : Dichloromethane, 24h

-

Product : Boronate ester-functionalized pyrrolidine

Mitsunobu Reaction

Used to invert stereochemistry at the 4-position:

-

Reagents : DIAD, PPh₃, THF

-

Substrate : (2S,4R)-4-hydroxypyrrolidine derivative

-

Product : (2S,4S)-configured lactone after hydrolysis

Reductive Amination

The amine intermediate reacts with aldehydes to form secondary amines:

-

Aldehyde : 3,4-Dichlorobenzaldehyde

-

Conditions : NaBH(OAc)₃, DCE, 16h

-

Product : N-alkylated piperidine-pyrrolidine hybrid

Stability and Storage

-

Storage : -20°C under inert atmosphere

-

Decomposition : Prolonged exposure to moisture or heat leads to ester hydrolysis or tert-butyl group cleavage

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds, including O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate, exhibit antiviral properties. A study demonstrated its potential as a neuraminidase inhibitor against influenza viruses. The synthesis involved a multi-step process starting from N-Boc-glycine methyl ester and tert-butyl acrylate, leading to effective inhibition of viral replication in vitro .

1.2 Enzyme Inhibition

The compound has also been investigated for its role as an arginase inhibitor. Arginase plays a crucial role in nitrogen metabolism and is implicated in various diseases, including cancer and cardiovascular disorders. The inhibition of arginase by pyrrolidine derivatives can lead to increased levels of nitric oxide, which has therapeutic implications .

Biochemical Applications

2.1 Synthesis of Amino Acids

This compound serves as a precursor in the synthesis of various amino acids and their analogs. Its structural features facilitate the creation of complex amino acid derivatives that can be used in drug development and biochemical research .

2.2 Modulation of Biological Pathways

The compound's ability to modulate biological pathways makes it valuable in studying metabolic processes. For instance, the introduction of hydroxyl groups at specific positions can alter the compound's interaction with biological targets, providing insights into structure-activity relationships (SAR) within pyrrolidine frameworks .

Organic Synthesis

3.1 Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, including esterification and amidation reactions .

3.2 Stereoselective Syntheses

The stereochemistry of the compound is crucial for synthesizing enantiomerically pure products. Its chiral centers enable selective reactions that are essential in creating biologically active compounds with specific configurations .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may modulate signaling pathways related to disease processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Stability : The tert-butyl ester group confers hydrolytic stability under physiological conditions, contrasting with labile free carboxylic acids like L-trans-pyrrolidine-2,4-dicarboxylate, which rapidly degrade in vivo .

- Synthetic Accessibility : Gram-scale enantioselective synthesis (>90% ee) is achievable via FAM-catalytic methodologies, similar to bromophenyl-substituted analogs .

Therapeutic Potential

- Neuroprotection : By inhibiting glutamate uptake, this compound may mimic the effects of Li et al. (2009), where disrupted glutamate clearance exacerbated synaptic long-term depression, suggesting utility in neurodegenerative disease models .

- Drug Development : Its structural rigidity and stereochemical precision make it a candidate for optimizing mGlu receptor ligands or transporter inhibitors, as seen in related pyrrolidine derivatives .

Biological Activity

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate, also known by its CAS number 74844-91-0, is a compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- Structural Features : The compound features a pyrrolidine ring substituted with tert-butyl and methyl groups and two carboxylate functional groups.

Synthesis

The synthesis of this compound involves several steps including the condensation of appropriate precursors followed by hydroxylation and esterification processes. The detailed synthetic pathway has been documented in various studies, highlighting the use of reagents such as diethyl azodicarboxylate and potassium t-butoxide .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. In particular, derivatives have shown efficacy against influenza virus neuraminidase. The cytopathogenic effects were quantified using the MTT assay, revealing a significant reduction in viral activity at certain concentrations .

Anti-Fibrotic Effects

Recent studies have explored the anti-fibrotic potential of related pyrrolidine derivatives. For instance, compounds demonstrated inhibitory effects on COL1A1 expression and reduced protein levels associated with fibrosis in liver cells. These findings suggest that the compound may modulate signaling pathways involved in fibrosis development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Hydrophobicity : The presence of bulky alkyl groups enhances membrane permeability.

- Functional Groups : The carboxylic acid moieties are crucial for interaction with biological targets.

Study 1: Influenza Virus Inhibition

In a controlled study, this compound was tested for its ability to inhibit influenza virus replication. Results indicated a dose-dependent reduction in viral titers when cells were treated with the compound prior to viral infection .

Study 2: Liver Fibrosis Model

In another study utilizing LX-2 cells (a human hepatic stellate cell line), treatment with pyrrolidine derivatives resulted in decreased expression of fibrosis markers such as α-SMA and fibronectin. This suggests a potential therapeutic role for the compound in liver fibrosis management .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate, and how are stereochemical outcomes controlled?

- Methodology : The compound is synthesized via asymmetric catalysis or cycloaddition reactions. For example, Ag-catalyzed cycloaddition of azomethine ylides with alkylidene azlactones ensures enantioselectivity, achieving >95% enantiomeric excess (ee) . Flash chromatography (e.g., n-hexane/EtOAc 6:4) is used for purification, with yields exceeding 80% . Stereochemical control is confirmed via chiral HPLC (e.g., Chiralcel OD-H column, n-hexane/isopropyl alcohol eluent) .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

- Methodology :

- NMR : ¹H and ¹³C NMR data verify substituent positions and stereochemistry. For example, δ ~2.35–4.43 ppm (¹H) and 173–174 ppm (C=O in ¹³C) are critical markers .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M]+ observed at m/z 264.1105 vs. calculated 264.1110) .

- Optical rotation : Specific rotation values (e.g., [α]D²⁸ = +47.1° in CHCl₃) validate enantiopurity .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Flash chromatography with gradients of n-hexane/EtOAc (e.g., 6:4) effectively separates diastereomers . For scale-up, recrystallization (e.g., using CH₂Cl₂) yields >99% purity .

Advanced Research Questions

Q. How do diastereomers of pyrrolidine-2,4-dicarboxylate derivatives exhibit divergent biological activities, particularly in neurological contexts?

- Methodology :

- Pharmacological assays : (2S,4R)-configured diastereomers selectively inhibit glutamate uptake in neuronal cells (IC₅₀ ~10 µM) compared to (2R,4S)-forms, as shown via radiolabeled [³H]-glutamate uptake studies .

- Structural basis : Conformational rigidity from the tert-butyl group enhances binding to glutamate transporters (e.g., EAATs), validated via molecular docking simulations .

Q. What computational strategies are used to predict the conformational stability and reactivity of this compound?

- Methodology : Quantum chemistry calculations (e.g., density functional theory, DFT) model the energy-minimized conformation of the pyrrolidine ring. Statistical thermodynamics and QSPR (Quantitative Structure-Property Relationship) predict solubility and reactivity .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties and metabolic stability?

- Methodology :

- In vitro metabolism : Incubation with liver microsomes (e.g., human CYP3A4) identifies tert-butyl as a metabolic stabilizer, reducing oxidation rates compared to methyl or ethyl esters .

- Lipophilicity : LogP values (~2.5) calculated via HPLC retention times correlate with enhanced blood-brain barrier penetration .

Q. What strategies resolve enantiomeric mixtures during large-scale synthesis?

- Methodology :

- Chiral resolution : Use of (R)- or (S)-mandelic acid derivatives forms diastereomeric salts, separable via fractional crystallization .

- Catalytic asymmetric synthesis : Proline-based organocatalysts achieve >98% ee in cyclization steps, minimizing post-synthetic purification .

Key Research Findings

- Stereochemical Impact : The (2S,4R) configuration is critical for neurological activity, with a 10-fold potency increase over (2R,4S) isomers .

- Synthetic Efficiency : Ag-catalyzed methods reduce reaction steps and improve yields (>90%) compared to traditional alkylation routes .

- Metabolic Stability : The tert-butyl ester group reduces hepatic clearance by 50% compared to methyl esters, enhancing in vivo half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.